Dihydromorphinon-N-oxyd-ditartarat [German]
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Overview
Description
The compound “(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-hydroxy-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid” is a complex peptide-like molecule. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. This particular compound is a synthetic peptide with multiple amino acid residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and final deprotection.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry
Peptide synthesis: Used as a model compound for studying peptide bond formation and stability.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
Biology
Protein engineering: Utilized in the design of synthetic proteins and enzymes.
Cell signaling: Studied for its role in mimicking natural peptides involved in cell signaling pathways.
Medicine
Drug development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applied in the production of recombinant proteins and other biotechnological products.
Material science: Investigated for its potential in creating novel biomaterials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism involves binding to these targets, leading to conformational changes that modulate their activity. The pathways involved can vary depending on the specific application, but common targets include proteases, kinases, and cell surface receptors.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: A simpler amino acid with similar structural features.
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid: A dipeptide with comparable properties.
Uniqueness
The uniqueness of “(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-hydroxy-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid” lies in its complex structure, which allows for multiple points of interaction with biological targets. This complexity can lead to unique biological activities and potential therapeutic applications.
Properties
CAS No. |
37764-28-6 |
---|---|
Molecular Formula |
C28H51N7O11 |
Molecular Weight |
661.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H51N7O11/c1-14(2)11-16(30)23(40)35-22(15(3)4)27(44)31-17(8-9-21(38)39)24(41)33-20(13-37)26(43)34-19(12-36)25(42)32-18(28(45)46)7-5-6-10-29/h14-20,22,36-37H,5-13,29-30H2,1-4H3,(H,31,44)(H,32,42)(H,33,41)(H,34,43)(H,35,40)(H,38,39)(H,45,46)/t16-,17-,18-,19-,20-,22-/m0/s1 |
InChI Key |
RMAZHXJOTXQSHU-HVYFOGIKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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